N-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N'-(1-NAPHTHYL)UREA
Overview
Description
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a naphthylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Coupling with Naphthylurea: The final step involves coupling the pyrazole derivative with a naphthylurea compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. The pyrazole ring can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-phenylurea
- N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-benzylurea
Uniqueness
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-N’-1-naphthylurea is unique due to the presence of the naphthyl group, which can enhance its aromaticity and stability compared to similar compounds with phenyl or benzyl groups. This structural feature can also influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-12(11-25-10-9-16(24-25)18(19,20)21)22-17(26)23-15-8-4-6-13-5-2-3-7-14(13)15/h2-10,12H,11H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMPCHMAOHHWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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